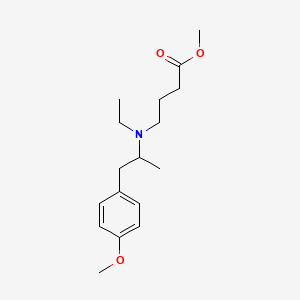

Mebeverine Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mebeverine Acid Methyl Ester is a derivative of mebeverine, a compound known for its antispasmodic properties. It is primarily used to alleviate symptoms associated with irritable bowel syndrome, such as stomach pain, cramps, and persistent diarrhea. The compound works by relaxing the muscles in and around the gut, providing relief from gastrointestinal discomfort .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mebeverine Acid Methyl Ester can be synthesized through esterification reactions involving mebeverine and methanol. The process typically involves the use of acid catalysts such as sulfuric acid to facilitate the reaction. The reaction conditions include maintaining a temperature range of 60-70°C and continuous stirring to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature control and stirring mechanisms. The use of high-purity reagents and solvents ensures the production of a high-quality ester. The final product is purified through distillation and crystallization techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Mebeverine Acid Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield mebeverine and methanol.

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under controlled conditions.

Major Products Formed:

Hydrolysis: Mebeverine and methanol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various ester derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Treatment of Gastrointestinal Disorders

- Irritable Bowel Syndrome (IBS) : Mebeverine Acid Methyl Ester is used to manage IBS symptoms, including abdominal pain and discomfort caused by intestinal spasms. Clinical studies indicate that mebeverine significantly reduces abdominal pain compared to placebo .

- Functional Bowel Disorders : The compound has shown effectiveness in treating various functional bowel disorders, including mucous colitis and spastic colon .

-

Formulation Development

- Dosage Forms : Research has focused on optimizing dosage forms for localized delivery to the lower gastrointestinal tract, enhancing therapeutic outcomes while minimizing systemic side effects . Novel formulations aim to improve solubility and bioavailability, making mebeverine more effective as a treatment option.

Case Study 1: Efficacy in IBS Management

A systematic review analyzed multiple clinical trials involving mebeverine for IBS treatment. The review included 22 studies, demonstrating a significant decrease in abdominal pain among patients treated with mebeverine compared to those receiving placebo. The overall findings suggest that mebeverine is well tolerated with minimal side effects .

Case Study 2: Localized Delivery Mechanisms

Research into localized delivery methods for mebeverine has shown promising results. Studies indicate that administering the drug directly to the lower gastrointestinal tract can enhance its antispasmodic activity compared to traditional systemic administration . This approach aims to maximize therapeutic benefits while minimizing systemic exposure.

Mecanismo De Acción

Mebeverine Acid Methyl Ester exerts its effects by directly acting on the smooth muscles of the gastrointestinal tract. It inhibits the influx of calcium ions into the muscle cells, preventing muscle contraction and thereby relieving spasms . The compound also has a local anesthetic effect, which contributes to its antispasmodic properties. The primary molecular targets include calcium channels and muscarinic receptors .

Comparación Con Compuestos Similares

Mebeverine: The parent compound with similar antispasmodic properties.

Veratric Acid: A metabolite of mebeverine with similar pharmacological effects.

Papaverine: Another antispasmodic compound used to treat gastrointestinal spasms.

Uniqueness: Mebeverine Acid Methyl Ester is unique due to its specific ester structure, which enhances its solubility and bioavailability compared to its parent compound, mebeverine. This structural modification allows for more efficient absorption and prolonged therapeutic effects .

Actividad Biológica

Mebeverine Acid Methyl Ester, a derivative of mebeverine, is primarily recognized for its antispasmodic properties, particularly in the treatment of gastrointestinal disorders such as Irritable Bowel Syndrome (IBS). This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy, safety profile, and recent research findings.

Overview of Mebeverine

Mebeverine is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract. It alleviates spasms without affecting normal gut motility and is often utilized in managing IBS symptoms. The compound is metabolized into veratric acid and mebeverine alcohol, which contribute to its therapeutic effects .

Pharmacological Properties

Pharmacodynamics :

- Mebeverine functions by inhibiting calcium channels and modulating smooth muscle contractions, leading to muscle relaxation in the intestines. This action is essential in alleviating symptoms associated with IBS, such as abdominal pain and discomfort .

Pharmacokinetics :

- After oral administration, mebeverine is rapidly absorbed and metabolized. It has a high bioavailability when delivered to the lower gastrointestinal tract, which enhances its antispasmodic efficacy compared to systemic administration .

Efficacy in Clinical Studies

A systematic review of clinical trials has established that mebeverine effectively reduces abdominal pain and improves overall symptoms in IBS patients. Notably, a meta-analysis involving 22 studies indicated that mebeverine significantly alleviates abdominal pain compared to placebo treatments .

Table 1: Summary of Clinical Trials on Mebeverine

| Study Type | Number of Patients | Significant Findings |

|---|---|---|

| Randomized Trials | 555 | Clinical improvement in IBS symptoms |

| Observational Studies | Various | Low incidence of side effects |

| Meta-Analysis | 22 studies | Significant reduction in abdominal pain |

Safety Profile

Mebeverine is generally well-tolerated with a low incidence of adverse effects. Commonly reported side effects include headaches and mild gastrointestinal disturbances; however, these are not significantly higher than those observed with placebo treatments .

Recent Research Developments

Recent studies have explored novel derivatives of mebeverine that exhibit enhanced spasmolytic activity and anti-inflammatory effects. For instance, research on new mebeverine analogs demonstrated improved efficacy in regulating bowel function and reducing inflammation markers associated with IBS .

Case Study: Efficacy of Novel Mebeverine Derivatives

In a comparative study involving several new compounds derived from mebeverine:

- Compound A showed superior spasmolytic activity compared to standard mebeverine.

- Compound B exhibited significant anti-inflammatory properties by modulating interleukin levels in treated patients.

These findings suggest that ongoing research into mebeverine derivatives may yield more effective treatments for IBS with fewer side effects.

Propiedades

IUPAC Name |

methyl 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-5-18(12-6-7-17(19)21-4)14(2)13-15-8-10-16(20-3)11-9-15/h8-11,14H,5-7,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUWPEBUHAHGAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)OC)C(C)CC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.